molecular formula C25H25N5O B5062963 2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine

2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine

Cat. No. B5062963
M. Wt: 411.5 g/mol
InChI Key: MQJFNHSQCZAVBD-UHFFFAOYSA-N
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Description

2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine, also known as BRL-15572, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazine derivatives and has been found to exhibit a range of biological activities.

Mechanism of Action

2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine has been found to act as a selective and potent inhibitor of the dopamine transporter (DAT). This inhibition leads to an increase in the extracellular concentration of dopamine, which is thought to be responsible for the compound's therapeutic effects. In addition, 2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine has been found to modulate the activity of GABA receptors and inhibit voltage-gated calcium channels, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine has been found to exhibit a range of biochemical and physiological effects. In animal studies, it has been found to reduce anxiety-like behaviors and improve cognitive function. It has also been found to exhibit antidepressant-like effects in animal models of depression. In addition, 2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine has been found to reduce the locomotor activity of rats, indicating its potential as a treatment for hyperactivity disorders.

Advantages and Limitations for Lab Experiments

2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine has several advantages and limitations for lab experiments. Its potent and selective inhibition of DAT makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, its complex synthesis method and relatively high cost may limit its widespread use in research.

Future Directions

There are several future directions for the study of 2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine. One potential area of research is the development of more efficient and cost-effective synthesis methods for this compound. In addition, further studies are needed to elucidate the precise mechanisms of action of 2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine and its potential therapeutic applications. Finally, the development of more selective and potent inhibitors of DAT may lead to the discovery of new treatments for neurological disorders.

Synthesis Methods

The synthesis of 2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine involves the reaction of 2-(4-bromophenyl)pyrazine with 2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl)methylamine in the presence of a base. The resulting product is then treated with piperazine to give 2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine. The synthesis of this compound has been reported in several scientific publications and is considered to be a straightforward process.

Scientific Research Applications

2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including inhibition of dopamine uptake, modulation of GABA receptors, and inhibition of voltage-gated calcium channels. These activities make 2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine a potential candidate for the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.

properties

IUPAC Name

5-methyl-2-(4-phenylphenyl)-4-[(4-pyrazin-2-ylpiperazin-1-yl)methyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O/c1-19-23(18-29-13-15-30(16-14-29)24-17-26-11-12-27-24)28-25(31-19)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-12,17H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJFNHSQCZAVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C3=CC=CC=C3)CN4CCN(CC4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[2-(4-Biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine

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